The molecule possesses an extended π-conjugated system due to the presence of multiple aromatic rings connected through carbon-carbon double bonds. Compounds with such structures are known to exhibit interesting electronic and optical properties []. This makes diphenyl-anthra-diisoquinoline-tetrone a potential candidate for research in organic electronics, where scientists develop materials for applications like organic light-emitting diodes (OLEDs) and organic solar cells [].
The bulky structure of the molecule hints at the possibility of interesting self-assembly properties. Aromatic molecules can interact with each other through π-π stacking, leading to the formation of ordered structures []. Research in material science explores such phenomena for applications in areas like organic semiconductors and functional materials []. Investigating the self-assembly behavior of diphenyl-anthra-diisoquinoline-tetrone could be a valuable area of exploration.
7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex polycyclic compound characterized by a unique arrangement of nitrogen and carbon atoms within its structure. This compound features multiple fused rings and functional groups that contribute to its chemical properties and potential biological activities. The presence of diaza (two nitrogen atoms) in the heptacyclic framework enhances its reactivity and interaction with biological systems.
There is no current information available on the mechanism of action of this compound in biological systems or its interaction with other molecules.
Understanding these reactions is essential for predicting how this compound may behave in various chemical environments and applications
Preliminary studies suggest that 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone exhibits notable biological activities that may include: These activities warrant further investigation to fully elucidate the pharmacological potential of this compound.
The synthesis of 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can be approached through various synthetic routes:
Each method requires careful optimization to achieve high yields and purity.
The unique structure of 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone lends itself to several potential applications:
Interaction studies involving 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone focus on its binding affinity with various biological targets:
These studies are crucial for assessing the therapeutic potential and safety profile of the compound.
In comparison to other similar compounds within the same chemical class or structural framework:
Compound Name | Structure Type | Unique Features |
---|---|---|
Compound A | Polycyclic | Lacks diaza groups; simpler structure |
Compound B | Azaheterocycle | Contains only one nitrogen atom; less complex |
Compound C | Tetracyclic | Fewer rings; different functional groups |
The uniqueness of 7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,.5,.03,.12,.04,.9,.013,.23,.020,.24]hexacosa-1(23),2,... lies in its intricate arrangement of rings and nitrogen atoms which may confer distinct reactivity and biological properties compared to these similar compounds.
Irritant